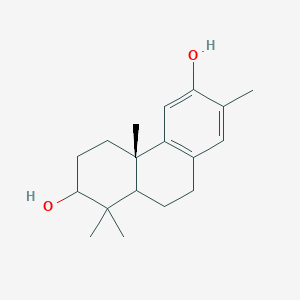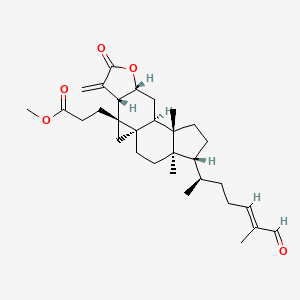
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a podocarpane-type diterpenoid compound isolated from the plant Ricinodendron heudelotii . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has several scientific research applications, including:
Chemistry: Studying its unique structure and reactivity.
Biology: Investigating its potential biological activities, such as enzyme inhibition.
Medicine: Exploring its potential therapeutic effects, particularly in relation to its inhibitory activity on specific enzymes.
Industry: Although not widely used industrially, it serves as a model compound for studying diterpenoids.
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
13-Methyl-8,11,13-podocarpatriene-3,12-diol plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1) . This enzyme is involved in the conversion of inactive cortisone to active cortisol, which is crucial for regulating various metabolic processes. By inhibiting 11β-HSD1, 13-Methyl-8,11,13-podocarpatriene-3,12-diol can potentially modulate cortisol levels, thereby influencing metabolic and inflammatory pathways .
Cellular Effects
The effects of 13-Methyl-8,11,13-podocarpatriene-3,12-diol on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, particularly those involved in inflammation and metabolism. By inhibiting 11β-HSD1, 13-Methyl-8,11,13-podocarpatriene-3,12-diol can reduce the production of active cortisol, thereby modulating inflammatory responses and metabolic activities . Additionally, this compound may influence gene expression related to these pathways, further affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 13-Methyl-8,11,13-podocarpatriene-3,12-diol exerts its effects primarily through the inhibition of 11β-HSD1 . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol in the body. The binding interaction between 13-Methyl-8,11,13-podocarpatriene-3,12-diol and 11β-HSD1 is crucial for its inhibitory effect. Additionally, this compound may influence other molecular pathways by modulating gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-Methyl-8,11,13-podocarpatriene-3,12-diol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 13-Methyl-8,11,13-podocarpatriene-3,12-diol remains stable under specific conditions, allowing for sustained inhibition of 11β-HSD1 and prolonged modulation of cortisol levels . Degradation of the compound over time can reduce its efficacy, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of 13-Methyl-8,11,13-podocarpatriene-3,12-diol vary with different dosages in animal models. At lower doses, this compound effectively inhibits 11β-HSD1, leading to reduced cortisol levels and modulation of metabolic and inflammatory pathways . At higher doses, potential toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular function . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
13-Methyl-8,11,13-podocarpatriene-3,12-diol is involved in metabolic pathways related to cortisol regulation. By inhibiting 11β-HSD1, this compound affects the conversion of cortisone to cortisol, thereby influencing metabolic flux and metabolite levels . Additionally, 13-Methyl-8,11,13-podocarpatriene-3,12-diol may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic activities .
Transport and Distribution
The transport and distribution of 13-Methyl-8,11,13-podocarpatriene-3,12-diol within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is crucial for optimizing the therapeutic potential of 13-Methyl-8,11,13-podocarpatriene-3,12-diol.
Subcellular Localization
The subcellular localization of 13-Methyl-8,11,13-podocarpatriene-3,12-diol plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 13-Methyl-8,11,13-podocarpatriene-3,12-diol can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol are not well-documented, likely due to its primary use in research rather than commercial applications. The compound is usually produced in small quantities for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions: (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: The specific reagents and conditions for these reactions depend on the desired transformation. Common reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Comparaison Avec Des Composés Similaires
Podocarpic Acid: Another podocarpane-type diterpenoid with similar structural features.
Dehydroabietic Acid: A diterpenoid with a similar core structure but different functional groups.
Forskolin: A labdane-type diterpenoid with distinct biological activities.
Uniqueness: (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is unique due to its specific structural features and its ability to inhibit 11β-Hydroxysteroid dehydrogenase type 1 . This sets it apart from other diterpenoids with different biological targets and activities.
Propriétés
IUPAC Name |
(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15?,16?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULORBDMEFAYHRJ-LEOMRAHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@]3(CCC(C(C3CC2)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)


![(1'R,2'R,4'R,5S,10'R,14'S,16'S,18'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione](/img/structure/B1150807.png)

![[(1S,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1150811.png)
